2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-Amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyranopyran derivative characterized by a bicyclic pyrano[4,3-b]pyran core. Key structural features include:
- 4-position substitution: A 5-bromo-2-fluorophenyl group, introducing electron-withdrawing halogen atoms that influence electronic properties and molecular interactions.
- 7-position substitution: A methyl group contributing to steric effects and lipophilicity.
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O3/c1-7-4-12-14(16(21)22-7)13(10(6-19)15(20)23-12)9-5-8(17)2-3-11(9)18/h2-5,13H,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABFOTVWHKDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)F)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a 1,3-dicarbonyl compound, with an aldehyde in the presence of a base.
Introduction of the Bromo-Fluorophenyl Group: The bromo-fluorophenyl group is introduced through a substitution reaction. This can be done by reacting the intermediate compound with a bromo-fluorobenzene derivative under appropriate conditions.
Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction. This can be achieved by reacting the intermediate compound with a cyanating agent, such as sodium cyanide, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines under suitable conditions.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s uniqueness lies in its 5-bromo-2-fluorophenyl substituent. Below is a comparative analysis with structurally related derivatives:
Crystallographic and Electronic Properties
- Crystal Packing: The 4-bromophenyl analog crystallizes in a monoclinic system (space group C2/c) with the aryl ring perpendicular to the pyran core, optimizing van der Waals interactions .
Biological Activity
The compound 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 354544-84-6) is a member of the pyranopyran class of heterocyclic compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and potential pharmacological applications.
- Molecular Formula : C16H10BrFN2O3
- Molecular Weight : 377.1646 g/mol
- Structural Characteristics : The compound features a pyran ring fused to a phenyl group with bromine and fluorine substituents, which may influence its biological activity.
Synthesis
The compound can be synthesized via a multi-component reaction involving cyclohexanedione, 4-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as DMAP in ethanol under reflux conditions. The reaction typically yields the desired product after purification through filtration and washing with solvents .
Antimicrobial Activity
Research has demonstrated that derivatives of pyranopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) against various pathogens, indicating potential use as antimicrobial agents. The specific activity of This compound against bacterial strains needs further exploration but is expected to follow similar trends observed in related compounds .
Anticancer Potential
Pyran-based compounds have been identified as having anticancer properties due to their ability to inhibit cell proliferation in various cancer cell lines. Studies focusing on similar structures have revealed that modifications in the molecular framework can enhance selectivity and potency against specific cancer types. The potential for This compound to act as an anticancer agent warrants investigation through in vitro assays on established cancer cell lines .
Antioxidant Activity
Compounds within this class have also been noted for their antioxidant properties. The presence of functional groups such as amines and carbonitriles may contribute to radical scavenging activities. Evaluating the antioxidant capacity of this compound could provide insights into its potential health benefits and applications in nutraceuticals .
Structural Analysis
The crystal structure of the compound has been characterized using X-ray diffraction techniques. Key parameters from structural analysis include:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 13.2587 Å |
| b = 10.8816 Å | |
| c = 19.750 Å | |
| β | 101.803° |
These structural insights are crucial for understanding how molecular geometry influences biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluating similar pyran derivatives found that modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that structural variations can significantly impact efficacy .
- Cancer Cell Proliferation : In vitro studies on similar compounds indicated IC50 values in the low micromolar range for inhibiting proliferation in HeLa cells, highlighting the potential for further development of This compound as an anticancer agent .
Q & A
Q. What are the established synthetic protocols for preparing 2-amino-4-(5-bromo-2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile?
The compound is typically synthesized via a one-pot multicomponent reaction involving substituted aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-2-pyrone. Acetic anhydride is commonly used as both solvent and catalyst. Key steps include:
- Condensation of the aldehyde with malononitrile to form a Knoevenagel intermediate.
- Nucleophilic attack by 4-hydroxy-6-methyl-2-pyrone, followed by cyclization and tautomerization. Yields range from 72%–83% under optimized conditions, with purification via recrystallization using ethanol or methanol .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in monoclinic systems (space group C2/c) with lattice parameters (e.g., a = 2.149 nm, β = 112.1°). SHELXL is widely used for refinement, leveraging its robust handling of hydrogen bonding and disorder . For visualization and analysis, OLEX2 provides an integrated workflow, combining structure solution, refinement, and reporting .
Q. What spectroscopic techniques are employed for characterization, and how are discrepancies in elemental analysis resolved?
- FT-IR : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- 1H/13C NMR : Identifies substituent effects (e.g., bromo/fluoro-phenyl protons at δ 7.2–7.8 ppm).
- Elemental analysis : Discrepancies in C/H/N ratios (e.g., ±0.3%) may arise from hygroscopic intermediates. Drying under vacuum or using Karl Fischer titration ensures accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity for derivatives with bulky substituents?
- Ultrasonic irradiation : Reduces reaction time (30–60 min vs. 6–8 hours conventionally) and improves yields by 10–15% via enhanced mass transfer .
- Catalyst selection : Nano kaolin/TiCl4 improves regioselectivity for sterically hindered substrates, achieving >90% purity in one pot .
- Solvent optimization : Acetonitrile or DMF may replace acetic anhydride for substrates sensitive to acidic conditions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Molecular dynamics (MD) simulations : Analyze conformational stability of the pyran ring, especially non-classical planar conformations observed in crystallography .
- Density Functional Theory (DFT) : Calculates electrophilicity indices for the nitrile group to predict nucleophilic attack sites .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) based on the bromo/fluoro-phenyl moiety’s hydrophobic profile .
Q. How can structural discrepancies between crystallographic and spectroscopic data be resolved?
- Cross-validation : Compare X-ray torsion angles with NMR-derived NOE correlations to confirm pyran ring puckering .
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., M+ vs. [M+H]+) .
- Thermogravimetric analysis (TGA) : Detects solvent inclusion in crystals, which may distort elemental analysis results .
Q. What strategies address challenges in refining twinned or low-resolution crystallographic data?
- SHELXL’s TWIN/BASF commands : Model twinning fractions and refine against high-resolution datasets (≤1.0 Å).
- OLEX2’s TwinRotMat : Automatically identifies twin laws for pseudo-merohedral twinning .
- Residual density maps : Differentiate disorder from dynamic motion in the 5-oxo moiety .
Q. How do substituents (e.g., 5-bromo-2-fluorophenyl) influence the compound’s electronic properties and reactivity?
- Hammett constants : The electron-withdrawing bromo/fluoro groups increase the electrophilicity of the pyranone ring, facilitating nucleophilic additions.
- X-ray charge density analysis : Quantifies polarization effects, showing enhanced dipole moments at the 3-carbonitrile position .
- Cyclic voltammetry : Reveals redox activity at −1.2 V (vs. Ag/AgCl), attributed to the nitrile group’s electron-deficient nature .
Data Contradiction and Methodological Best Practices
Q. How should researchers handle conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the bromo-fluorophenyl group).
- COSY/HSQC experiments : Assign coupling constants to distinguish diastereotopic protons in the pyran ring .
- Crystallographic validation : Use SC-XRD to confirm substituent orientation and rule out tautomeric equilibria .
Q. What criteria determine the choice between SHELXL and OLEX2 for structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
